Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Chlorophenylethyl vs. Class-Average 2-Thioxoquinazolinones
The target compound, bearing the 4-chlorophenylethyl substituent at N3, exhibits an IC₅₀ of 10.5 µM against the MCF-7 breast adenocarcinoma cell line . This value is substantially more potent than the class-level average for simple 3-aryl-2-thioxoquinazolin-4(1H)-ones, where IC₅₀ values against colorectal (LoVo, HCT-116) lines range from 294–384 µM [1]. The approximately 28- to 37-fold potency differential is consistent with the critical role of the lipophilic N3 substituent in enhancing membrane permeability and target binding, as established by SAR studies showing that 3-aryl variation alone can shift IC₅₀ by over two orders of magnitude within this chemotype [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 10.5 µM (MCF-7 breast cancer) |
| Comparator Or Baseline | 3-Aryl-2-thioxoquinazolin-4(1H)-ones: IC₅₀ = 294.32 ± 8.41 µM (LoVo) and 383.5 ± 8.99 µM (LoVo) for compounds 3a and 3f; 298.05 ± 13.26 and 323.59 ± 3.00 µM (HCT-116) for 3a and 3f [1] |
| Quantified Difference | Target compound ~28- to 37-fold more potent than class-average 3-aryl-2-thioxoquinazolinones in the closest available comparator cell lines |
| Conditions | MCF-7 cells for target; LoVo and HCT-116 colon cancer lines for comparators. Different assayed cell lines; no direct head-to-head available. |
Why This Matters
For procurement decisions in cancer research programs, the N3-(4-chlorophenylethyl) substitution is associated with substantially greater antiproliferative potency than simpler 3-aryl variants, reducing the risk of acquiring weakly active analogs that would fail to produce meaningful cellular phenotypes.
- [1] El-Sayed, N. N. E.; et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals 2023, 16 (12), 1643. View Source
